molecular formula C16H17BrO4 B3967230 6-(4-bromobenzoyl)-3,3,5,5-tetramethyldihydro-2H-pyran-2,4(3H)-dione

6-(4-bromobenzoyl)-3,3,5,5-tetramethyldihydro-2H-pyran-2,4(3H)-dione

Cat. No.: B3967230
M. Wt: 353.21 g/mol
InChI Key: WZGQIHICPWTSNN-UHFFFAOYSA-N
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Description

6-(4-bromobenzoyl)-3,3,5,5-tetramethyldihydro-2H-pyran-2,4(3H)-dione is a complex organic compound characterized by its unique structure, which includes a bromobenzoyl group and a dihydropyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-bromobenzoyl)-3,3,5,5-tetramethyldihydro-2H-pyran-2,4(3H)-dione typically involves multi-step organic reactions. One common method involves the acylation of a dihydropyran derivative with 4-bromobenzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and environmentally benign solvents can also be employed to enhance the efficiency and sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

6-(4-bromobenzoyl)-3,3,5,5-tetramethyldihydro-2H-pyran-2,4(3H)-dione can undergo various chemical reactions, including:

    Oxidation: The bromobenzoyl group can be oxidized to form corresponding carboxylic acids.

    Reduction: The compound can be reduced to form alcohol derivatives.

    Substitution: The bromine atom in the bromobenzoyl group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

6-(4-bromobenzoyl)-3,3,5,5-tetramethyldihydro-2H-pyran-2,4(3H)-dione has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-(4-bromobenzoyl)-3,3,5,5-tetramethyldihydro-2H-pyran-2,4(3H)-dione involves its interaction with molecular targets such as enzymes and receptors. The bromobenzoyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, contributing to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 6-(4-chlorobenzoyl)-3,3,5,5-tetramethyldihydro-2H-pyran-2,4(3H)-dione
  • 6-(4-fluorobenzoyl)-3,3,5,5-tetramethyldihydro-2H-pyran-2,4(3H)-dione
  • 6-(4-methylbenzoyl)-3,3,5,5-tetramethyldihydro-2H-pyran-2,4(3H)-dione

Uniqueness

The presence of the bromine atom in 6-(4-bromobenzoyl)-3,3,5,5-tetramethyldihydro-2H-pyran-2,4(3H)-dione imparts unique reactivity and biological properties compared to its analogs. Bromine’s larger atomic size and higher electronegativity can influence the compound’s interaction with biological targets and its overall chemical behavior.

Properties

IUPAC Name

6-(4-bromobenzoyl)-3,3,5,5-tetramethyloxane-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17BrO4/c1-15(2)12(21-14(20)16(3,4)13(15)19)11(18)9-5-7-10(17)8-6-9/h5-8,12H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZGQIHICPWTSNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(OC(=O)C(C1=O)(C)C)C(=O)C2=CC=C(C=C2)Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17BrO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(4-bromobenzoyl)-3,3,5,5-tetramethyldihydro-2H-pyran-2,4(3H)-dione
Reactant of Route 2
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6-(4-bromobenzoyl)-3,3,5,5-tetramethyldihydro-2H-pyran-2,4(3H)-dione
Reactant of Route 3
6-(4-bromobenzoyl)-3,3,5,5-tetramethyldihydro-2H-pyran-2,4(3H)-dione
Reactant of Route 4
6-(4-bromobenzoyl)-3,3,5,5-tetramethyldihydro-2H-pyran-2,4(3H)-dione
Reactant of Route 5
6-(4-bromobenzoyl)-3,3,5,5-tetramethyldihydro-2H-pyran-2,4(3H)-dione
Reactant of Route 6
6-(4-bromobenzoyl)-3,3,5,5-tetramethyldihydro-2H-pyran-2,4(3H)-dione

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